N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide
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Overview
Description
N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indazole moiety, which is known for its wide range of biological activities, and a benzoxazepine ring, which is less common but has shown potential in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide typically involves multiple steps, starting from commercially available precursors. The indazole moiety can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde. The benzoxazepine ring can be formed through a cyclization reaction involving an appropriate amine and a dihydroxybenzene derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indazole moiety can be oxidized to form N-oxides.
Reduction: The benzoxazepine ring can be reduced to form tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indazole moiety typically yields N-oxides, while reduction of the benzoxazepine ring yields tetrahydro derivatives .
Scientific Research Applications
N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The benzoxazepine ring may also contribute to the compound’s bioactivity by enhancing its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole-1-carboxamides, which have shown antiproliferative activity against cancer cells.
Benzoxazepine Derivatives: Compounds like 2,3-dihydro-1,4-benzoxazepine, which have been studied for their potential as therapeutic agents.
Uniqueness
N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide is unique due to its combination of an indazole moiety and a benzoxazepine ring, which may confer enhanced bioactivity and specificity compared to other compounds. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more effective therapeutic effects .
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(1-methylindazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,19-15-8-4-5-10-17(15)25(3)24-19)23-20(26)16-9-6-7-14-13-22-11-12-27-18(14)16/h4-10,22H,11-13H2,1-3H3,(H,23,26) |
InChI Key |
KRGAYCPFSCFSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN(C2=CC=CC=C21)C)NC(=O)C3=CC=CC4=C3OCCNC4 |
Origin of Product |
United States |
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